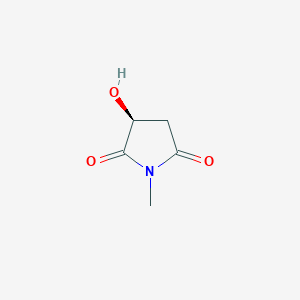

(S)-(-)-2-Hydroxy-N-methylsuccinimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-hydroxy-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKACWKSCREJEL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@@H](C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306198 | |

| Record name | (S)-N-Methylhydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104612-35-3 | |

| Record name | (S)-N-Methylhydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104612-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-Methylhydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Hydroxy-N-methylsuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-2-Hydroxy-N-methylsuccinimide chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for (S)-(-)-2-Hydroxy-N-methylsuccinimide. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical Properties

This compound, also known as (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, is a chemical compound with the empirical formula C₅H₇NO₃. It is recognized for its utility as a biochemical in proteomics research[1].

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₃ | [1][2] |

| Molecular Weight | 129.11 g/mol | [1][2] |

| CAS Number | 104612-35-3 | [1][3] |

| Appearance | Off-White to Light Yellow Solid | [3] |

| Melting Point | 82-87 °C | [3] |

| Boiling Point | 140 °C (at 2 Torr) | [3] |

| Optical Activity | [α]20/D −75°, c = 3.5 in ethanol | [3] |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol | [3] |

| pKa | 11.25 ± 0.20 (Predicted) | [3] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [3] |

Chemical Structure

The structure of this compound features a five-membered succinimide ring with a methyl group attached to the nitrogen atom and a hydroxyl group at the chiral center on the carbon atom adjacent to one of the carbonyl groups. The "(S)" designation indicates the stereochemistry at this chiral center.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound (2-HMSI), a metabolite of N-methyl-2-pyrrolidone (NMP), in biological matrices have been documented. These methods are crucial for biomonitoring of NMP exposure[4][5].

1. Determination in Human Urine and Plasma by GC-MS

This method is designed for the quantification of N-methylsuccinimide (MSI) and 2-HMSI in human urine and MSI in plasma[4].

-

Sample Preparation:

-

Purify urine and plasma samples using C8 solid-phase extraction.

-

-

Analysis:

-

Analyze the purified samples by gas chromatography-mass spectrometry (GC-MS) in the negative-ion chemical ionization mode.

-

-

Method Performance:

2. Simultaneous Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in Urine

This protocol allows for the concurrent analysis of two NMP metabolites in urine samples[6].

-

Sample Preparation:

-

Purify urine samples by adsorption to a C8 solid-phase extraction column.

-

Elute the analytes with an ethyl acetate-methanol (80:20) mixture.

-

Evaporate the eluate to dryness.

-

Derivatize the residue with bis(trimethylsilyl)trifluoroacetamide at 100°C for 1 hour.

-

-

Analysis:

-

Add ethyl acetate to the derivatized sample.

-

Analyze by gas chromatography-mass spectrometry (GC-MS) in electron impact mode.

-

-

Method Performance:

Biological Significance and Analytical Workflow

This compound is a significant biomarker for monitoring human exposure to N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent[4][5]. The succinimide class of compounds, in general, exhibits a broad range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects[7][8].

The following diagram illustrates the metabolic pathway from NMP to 2-HMSI and the general workflow for its analysis in biological samples.

Caption: Metabolic origin and analytical workflow for 2-HMSI.

References

- 1. scbt.com [scbt.com]

- 2. 2-hydroxy-N-methylsuccinimide | C5H7NO3 | CID 260809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 104612-35-3 [amp.chemicalbook.com]

- 4. Determination of N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-(-)-2-Hydroxy-N-methylsuccinimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (S)-(-)-2-Hydroxy-N-methylsuccinimide, a chiral molecule of significant interest in pharmaceutical and organic chemistry. This document details a validated synthetic pathway starting from the readily available chiral precursor, L-aspartic acid. The synthesis involves the formation of a succinimide ring, followed by N-methylation and a stereoretentive conversion of the amino group to a hydroxyl group.

Synthetic Pathway Overview

The synthesis of this compound from L-aspartic acid can be conceptualized as a multi-step process that leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product. The key transformations include:

-

Protection of the amino group: To prevent side reactions during subsequent steps.

-

Formation of the succinimide ring: Achieved through intramolecular cyclization.

-

N-methylation: Introduction of the methyl group on the succinimide nitrogen.

-

Stereoretentive conversion of the amino group to a hydroxyl group: This is a critical step that maintains the (S)-configuration.

Caption: Overall synthetic pathway from L-aspartic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis.

Synthesis of (S)-N-Carbobenzyloxy-aspartic Anhydride

This step involves the protection of the amino group of L-aspartic acid with a carbobenzyloxy (Cbz) group, followed by cyclization to the corresponding anhydride.

Materials:

-

L-Aspartic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Acetic anhydride

-

Diethyl ether

Procedure:

-

A solution of L-aspartic acid in aqueous sodium bicarbonate is cooled in an ice bath.

-

Benzyl chloroformate is added dropwise to the stirred solution, maintaining the temperature below 5°C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The aqueous solution is washed with diethyl ether to remove any unreacted benzyl chloroformate.

-

The aqueous layer is acidified with cold, dilute hydrochloric acid to precipitate the N-Cbz-L-aspartic acid.

-

The product is collected by filtration, washed with cold water, and dried under vacuum.

-

The dried N-Cbz-L-aspartic acid is suspended in acetic anhydride and heated gently until a clear solution is obtained.

-

The solution is cooled, and the resulting crystalline anhydride is collected by filtration, washed with diethyl ether, and dried.

Synthesis of (S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide

The anhydride is then reacted with methylamine to form the N-methylated succinimide ring.

Materials:

-

(S)-N-Carbobenzyloxy-aspartic anhydride

-

Methylamine (aqueous solution, e.g., 40%)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

(S)-N-Carbobenzyloxy-aspartic anhydride is dissolved in dichloromethane.

-

The solution is cooled in an ice bath, and an aqueous solution of methylamine is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude (S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide, which can be purified by recrystallization.

Synthesis of (S)-2-Amino-N-methylsuccinimide

The Cbz protecting group is removed by catalytic hydrogenation.

Materials:

-

(S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

(S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide is dissolved in methanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the reaction is complete (disappearance of starting material by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to give (S)-2-Amino-N-methylsuccinimide.

Synthesis of this compound

The final step is the stereoretentive conversion of the amino group to a hydroxyl group via diazotization.

Materials:

-

(S)-2-Amino-N-methylsuccinimide

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium nitrite (NaNO₂)

-

Water

Procedure:

-

(S)-2-Amino-N-methylsuccinimide is dissolved in dilute sulfuric acid and the solution is cooled to 0-5°C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred solution, keeping the temperature below 5°C.

-

The reaction mixture is stirred at this temperature for a specified period.

-

The mixture is then allowed to warm to room temperature and stirred for several more hours.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following table summarizes typical yields and key analytical data for the synthesis.

| Step | Product | Typical Yield (%) | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |

| 1. Protection and Cyclization | (S)-N-Carbobenzyloxy-aspartic anhydride | 80-90 | 130-132 | Not typically reported |

| 2. N-methylation | (S)-2-(Carbobenzyloxyamino)-N-methylsuccinimide | 75-85 | 118-120 | Not typically reported |

| 3. Deprotection | (S)-2-Amino-N-methylsuccinimide | 90-98 | Oily solid | Not typically reported |

| 4. Hydroxylation | This compound | 50-60 | 82-87 | -75° (c=3.5, ethanol)[1] |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: Laboratory workflow for the synthesis.

Conclusion

The synthesis of this compound from L-aspartic acid provides a reliable method for accessing this valuable chiral building block. The key to this synthesis is the use of a chiral pool starting material and a stereoretentive transformation to install the hydroxyl group. The provided protocols and data serve as a comprehensive guide for researchers in the fields of medicinal chemistry and organic synthesis. Careful execution of each step is crucial for achieving good yields and high enantiopurity of the final product.

References

The Elusive Mechanism of (S)-(-)-2-Hydroxy-N-methylsuccinimide in Asymmetric Synthesis: A Technical Review of an Undocumented Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Hydroxy-N-methylsuccinimide, a chiral succinimide derivative, is commercially available and marketed as a chiral auxiliary for asymmetric synthesis. It is purported to enhance the diastereomeric excess in stereoselective transformations, particularly in Diels-Alder reactions. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of documented applications, quantitative performance data, and detailed mechanistic studies for this specific compound. This technical guide aims to provide an in-depth analysis of the theoretical role of this compound in asymmetric synthesis, drawing parallels with well-established chiral auxiliaries. In the absence of direct experimental evidence, this paper will focus on the plausible mechanisms of action, potential experimental workflows, and the anticipated data presentation for its use, particularly in the context of the Diels-Alder reaction.

Introduction

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. Chiral auxiliaries are a well-established tool for achieving high levels of stereocontrol. These chiral molecules are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

This compound (Figure 1) is a commercially available compound, often listed in chemical supplier catalogs for use as a chiral auxiliary in asymmetric Diels-Alder reactions to enhance diastereomeric excess. Despite its commercial availability for this purpose, a thorough search of scientific literature and databases has yielded no specific studies detailing its application, performance, or the mechanistic basis for its stereodirecting influence. This guide, therefore, presents a theoretical framework for its mechanism of action based on established principles of asymmetric induction and the known reactivity of related succinimide and hydroxyl-containing chiral auxiliaries.

Theoretical Mechanism of Action in Asymmetric Diels-Alder Reactions

The primary role of a chiral auxiliary in a Diels-Alder reaction is to create a sterically and/or electronically biased environment that favors the approach of the diene from one face of the dienophile over the other. For this compound, this control would likely be achieved through the formation of a chiral N-acryloyl or N-crotonoyl derivative, which then acts as the dienophile.

The stereochemical outcome of the cycloaddition is typically governed by the conformation of the dienophile, which is influenced by the chiral auxiliary and often locked into a preferred orientation through the use of a Lewis acid. The hydroxyl group at the C2 position of the succinimide ring is poised to play a crucial role in this process.

Formation of the Chiral Dienophile

The first step in utilizing this compound as a chiral auxiliary would be its acylation with an α,β-unsaturated acyl chloride or anhydride (e.g., acryloyl chloride or crotonoyl chloride) to form the corresponding N-enoyl-2-hydroxy-N-methylsuccinimide. This reaction would proceed via nucleophilic attack of the succinimide nitrogen onto the acyl halide.

Caption: General workflow for the preparation of the chiral dienophile.

Proposed Transition State Model with Lewis Acid Catalysis

In a typical Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid coordinates to a carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction. In the case of an N-enoyl derivative of this compound, the Lewis acid (e.g., Et₂AlCl, TiCl₄) could chelate to both the enoyl carbonyl oxygen and the hydroxyl oxygen of the auxiliary. This chelation would lock the conformation of the dienophile, creating a rigid, sterically defined environment.

The N-methyl group and the succinimide ring would project from one face of the molecule, effectively blocking the approach of the diene from that side. Consequently, the diene would be directed to the less hindered face, leading to a high degree of diastereoselectivity. The endo transition state is generally favored due to secondary orbital interactions, leading to the formation of the endo adduct.

Caption: Proposed logical workflow for asymmetric induction.

Anticipated Data Presentation

Should experimental data become available for the use of this compound as a chiral auxiliary, it would be expected to be presented in a structured format to allow for clear comparison and evaluation. The following tables are templates for how such data would be organized.

Table 1: Optimization of Reaction Conditions for the Diels-Alder Reaction

| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Et₂AlCl (1.5) | CH₂Cl₂ | -78 | 2 | - | - |

| 2 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 3 | - | - |

| 3 | SnCl₄ (1.1) | Toluene | -78 to 0 | 4 | - | - |

| 4 | ZnCl₂ (2.0) | THF | -20 | 6 | - | - |

Data in this table is hypothetical and for illustrative purposes only.

Table 2: Substrate Scope for the Asymmetric Diels-Alder Reaction

| Entry | Diene | Dienophile | Product | Yield (%) | de (%) | ee (%)a |

| 1 | Cyclopentadiene | N-acryloyl deriv. | - | - | - | - |

| 2 | Isoprene | N-acryloyl deriv. | - | - | - | - |

| 3 | Cyclohexadiene | N-crotonoyl deriv. | - | - | - | - |

| 4 | Furan | N-acryloyl deriv. | - | - | - | - |

aEnantiomeric excess determined after cleavage of the chiral auxiliary. Data in this table is hypothetical.

Proposed Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and adoption of a new synthetic methodology. The following represents a plausible experimental procedure for an asymmetric Diels-Alder reaction using this compound.

Synthesis of the Chiral Dienophile (N-acryloyl-(S)-(-)-2-hydroxy-N-methylsuccinimide)

To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C would be added acryloyl chloride (1.1 eq) dropwise. The reaction mixture would be stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel.

Asymmetric Diels-Alder Reaction

To a solution of the chiral dienophile (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C would be added the Lewis acid (e.g., diethylaluminum chloride, 1.5 eq) dropwise. The mixture would be stirred at -78 °C for 30 minutes, after which the diene (e.g., freshly cracked cyclopentadiene, 3.0 eq) would be added. The reaction would be stirred at -78 °C for the specified time and monitored by TLC. The reaction would be quenched by the addition of saturated aqueous ammonium chloride solution. The mixture would be allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric excess of the crude product would be determined by ¹H NMR or HPLC analysis.

Cleavage of the Chiral Auxiliary

The Diels-Alder adduct would be dissolved in a suitable solvent system (e.g., THF/H₂O). A reagent for hydrolysis or reduction, such as lithium hydroxide or lithium aluminum hydride, would be added to cleave the auxiliary. After reaction completion, the product would be isolated and purified. The chiral auxiliary could potentially be recovered for reuse.

Conclusion

While this compound is presented as a commercially available chiral auxiliary for asymmetric synthesis, the absence of published applications in the scientific literature prevents a definitive assessment of its efficacy and mechanism of action. Based on the principles of asymmetric induction and the structure of the molecule, a plausible mechanism involving Lewis acid-mediated chelation to control the facial selectivity of a Diels-Alder reaction has been proposed. The provided theoretical framework, including anticipated data presentation and experimental protocols, serves as a guide for researchers who may wish to investigate the potential of this undocumented chiral auxiliary. Further experimental validation is necessary to establish its utility and to elucidate the precise details of its stereodirecting influence. Until such studies are published, the role of this compound in asymmetric synthesis remains largely speculative.

Physical and chemical properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, a chiral derivative of N-methylsuccinimide, belongs to the pyrrolidinedione class of heterocyclic compounds. The pyrrolidinedione ring is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, offering valuable information for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione are summarized below. It is important to note that while some data for this specific compound is available, other properties are inferred from structurally related compounds and should be considered as estimates.

Table 1: Physical and Chemical Properties of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione

| Property | Value | Source(s) |

| CAS Number | 104612-35-3 | N/A |

| Molecular Formula | C₅H₇NO₃ | [1] |

| Molecular Weight | 129.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 82 °C | [1] |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in water and various organic solvents such as alcohols and ethers (inferred from N-methyl-2-pyrrolidone) | [4] |

Spectroscopic Data

Detailed spectroscopic data for (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione is not widely published. However, spectral information for the closely related compound, N-methylsuccinimide (1-methyl-2,5-pyrrolidinedione), is available and can serve as a valuable reference for structural elucidation.

Table 2: Spectroscopic Data for N-methylsuccinimide (Reference Compound)

| Technique | Key Peaks/Signals | Source(s) |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibrations for the imide group. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [6] |

| ¹H NMR | Signals corresponding to the methyl and methylene protons of the pyrrolidinedione ring. | [7] |

| ¹³C NMR | Resonances for the carbonyl, methyl, and methylene carbons. | [8] |

Note: Specific spectral data for (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione can be obtained from commercial suppliers upon request.[9]

Experimental Protocols

General Synthetic Workflow:

A potential synthetic route could start from (S)-aspartic acid. The amino group would first be protected, followed by anhydride formation. Reaction with methylamine would yield the corresponding N-methyl aspartimide. Subsequent stereoselective reduction of one of the carbonyl groups would lead to the desired (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione.

Biological Activity

Direct studies on the biological activity and specific signaling pathways of (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione are limited. However, the broader class of pyrrolidinedione derivatives has been investigated for various therapeutic applications.

Antimicrobial and Antifungal Activity: Several studies have demonstrated that derivatives of 2,5-pyrrolidinedione exhibit antimicrobial and antifungal properties. For instance, certain novel succinimide-maleimide derivatives have shown potential activity against Enterococcus faecalis and Candida albicans.[10] Other pyrrolidinedione derivatives fused to a dibenzobarrelene backbone have also displayed moderate to low antimicrobial activities against selected bacterial and fungal species.[11]

Anticancer and Cytotoxic Activity: The pyrrolidinedione scaffold is also explored for its anticancer potential. Some derivatives have shown cytotoxic effects against various cancer cell lines. For example, certain hydroxybenzylidene pyrrolidine-2,5-diones have been investigated as tyrosinase inhibitors with potential applications in melanoma treatment.[12] Additionally, other derivatives have been evaluated for their cytotoxicity against different cancer cell lines, with some compounds showing potent activity.[12]

Embryotoxicity: A study evaluating the embryotoxic potential of N-methyl-2-pyrrolidone (NMP) and its metabolites, including 2-hydroxy-N-methylsuccinimide (a synonym for 3-hydroxy-1-methyl-2,5-pyrrolidinedione), found that 2-hydroxy-N-methylsuccinimide was classified as non-embryotoxic in the rat whole embryo culture system.[13]

Potential Signaling Pathways: Given the diverse biological activities of pyrrolidinedione derivatives, they likely interact with multiple cellular targets and signaling pathways. For antimicrobial action, potential mechanisms could involve the inhibition of essential enzymes in bacteria and fungi. In the context of anticancer activity, these compounds might induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling cascades crucial for cancer cell survival and proliferation. However, without specific studies on (S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione, any proposed signaling pathway would be speculative.

Conclusion

(S)-(-)-3-Hydroxy-1-methyl-2,5-pyrrolidinedione is a chiral molecule with potential for further investigation in drug discovery. While a complete physicochemical and biological profile is yet to be established, the existing data on related pyrrolidinedione derivatives suggest a range of possible therapeutic applications. This technical guide consolidates the currently available information to serve as a foundational resource for researchers. Further studies are warranted to fully elucidate the synthetic pathways, spectroscopic characteristics, and the precise mechanisms of biological action of this compound, which will be crucial for unlocking its full therapeutic potential.

References

- 1. 3-Hydroxy-1-methylpyrrolidine-2,5-dione | 19948-27-7 | UAA94827 [biosynth.com]

- 2. (3R)-3-hydroxy-1-methylpyrrolidine-2,5-dione | C5H7NO3 | CID 13726418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,5-Pyrrolidinedione, 1-methyl- [webbook.nist.gov]

- 6. 2,5-Pyrrolidinedione, 1-methyl- [webbook.nist.gov]

- 7. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 19948-27-7|3-Hydroxy-1-methylpyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxicity of some rigid derivatives of methyl 2,5-dihydroxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Embryotoxic potential of N-methyl-pyrrolidone (NMP) and three of its metabolites using the rat whole embryo culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (S)-(-)-2-Hydroxy-N-methylsuccinimide (CAS 104612-35-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 104612-35-3, identified as (S)-(-)-2-Hydroxy-N-methylsuccinimide. This compound, with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol , is a known metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP).[1][2][3][4][5][6] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available, the expected chemical shifts and multiplicities can be predicted based on its molecular structure. The succinimide ring and the presence of a hydroxyl group will significantly influence the chemical environment of the protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N-CH ₃ | ~2.9 - 3.1 | Singlet (s) | 3H |

| CH -OH | ~4.5 - 4.7 | Doublet of doublets (dd) | 1H |

| CH ₂ | ~2.7 - 2.9 | Multiplet (m) | 2H |

| OH | Variable | Broad singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| C =O (C2, C5) | ~175 - 180 |

| C H-OH (C3) | ~70 - 75 |

| C H₂ (C4) | ~35 - 40 |

| N-C H₃ | ~25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups: a hydroxyl group (-OH), two carbonyl groups (C=O) of the imide, and C-H bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Imide) | 1770 - 1700 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-O Stretch (Alcohol) | 1150 - 1050 | Medium |

Mass Spectrometry (MS)

Mass spectrometry data for this compound has been reported in the context of analytical methods for its detection in biological matrices.[4][5][6] The expected molecular ion peak and potential major fragments are listed below.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]+ | 129.04 | Molecular Ion |

| [M+H]+ | 130.05 | Protonated Molecular Ion (in positive ion mode) |

| [M-H₂O]+ | 111.03 | Loss of water |

| [M-CO]+ | 101.05 | Loss of carbon monoxide |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). Integration of the proton signals provides information on the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR setup to account for atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[5] The sample solution must be free of non-volatile salts and particulates.

-

Introduction and Ionization: Introduce the sample into the mass spectrometer. For this type of molecule, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques. The sample is ionized to form charged molecules.

-

Mass Analysis: The ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to provide further structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 104612-35-3 [sigmaaldrich.com]

- 3. (S)-N-Methylhydroxysuccinimide | 104612-35-3 | FM25856 [biosynth.com]

- 4. Determination of N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Chiral Succinimides: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The succinimide motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of chirality into this five-membered ring system unlocks a vast chemical space, enabling the development of highly specific and potent therapeutic agents. This technical guide provides a comprehensive literature review of the discovery and development of chiral succinimides, with a focus on their asymmetric synthesis, applications, and the experimental methodologies that have driven their advancement.

Introduction: The Significance of Chirality in Succinimide-Based Drugs

The succinimide ring, a pyrrolidine-2,5-dione structure, is a versatile building block in drug design due to its ability to participate in hydrogen bonding and its relatively rigid conformation. Early succinimide-based drugs, such as the anticonvulsants ethosuximide, phensuximide, and methsuximide, were developed and marketed as racemic mixtures. However, the growing understanding of stereochemistry in pharmacology has highlighted the importance of developing single-enantiomer drugs. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. This has spurred the development of innovative asymmetric synthetic methods to access enantiomerically pure chiral succinimides.

Key Asymmetric Synthetic Strategies

The enantioselective synthesis of chiral succinimides has been a significant area of research, with several powerful strategies emerging. These methods primarily focus on the asymmetric functionalization of maleimides or the stereoselective construction of the succinimide ring.

Asymmetric Hydrogenation of Maleimides and α-Alkylidene Succinimides

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for producing chiral succinimides. This approach typically involves the use of a chiral transition metal catalyst to stereoselectively deliver hydrogen to a prochiral olefin.

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium complexes bearing chiral phosphine ligands have proven highly effective in the asymmetric hydrogenation of 3-substituted maleimides. For instance, the use of Rh/bisphosphine-thiourea catalysts has enabled the synthesis of a variety of 3-aryl and 3-alkyl succinimides with excellent yields and enantioselectivities (up to >99% ee).[1]

A significant advancement in this area is the stereodivergent synthesis of 3,4-disubstituted succinimides through a Rh-catalyzed asymmetric transfer hydrogenation.[2][3] This dynamic kinetic resolution strategy allows for the selective formation of all four possible stereoisomers from a single starting material by tuning the reaction conditions.[2][3]

Nickel-Catalyzed Asymmetric Hydrogenation:

The use of earth-abundant metals like nickel is a growing trend in sustainable catalysis. Nickel-catalyzed asymmetric hydrogenation of α-alkylidene succinimides has been shown to be highly efficient, providing access to chiral 3-substituted succinimides with high yields and enantioselectivities.[4] The success of this method is often attributed to weak noncovalent interactions between the catalyst and the substrate, which dictate the stereochemical outcome.

Organocatalytic Michael Additions to Maleimides

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. The conjugate addition of nucleophiles to maleimides is a cornerstone of this approach for accessing chiral succinimides.

The enantioselective Michael addition of aldehydes and ketones to N-substituted maleimides, catalyzed by chiral primary amines or their derivatives, is a well-established method.[5] These reactions often proceed with high yields and excellent stereocontrol, affording densely substituted chiral succinimides.[5] The mechanism typically involves the formation of a transient enamine from the aldehyde or ketone and the chiral amine catalyst, which then attacks the maleimide in a stereodefined manner.

Quantitative Data Summary

The following tables summarize the quantitative data for key asymmetric syntheses of chiral succinimides, providing a comparative overview of the different methodologies.

| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | dr | Reference |

| Rh/Bisphosphine-Thiourea (ZhaoPhos) | 3-Aryl/Methyl Maleinimides | 3-Aryl/Methyl Succinimides | up to 99 | up to 99 | - | [1][6] |

| Rh-catalyzed Asymmetric Transfer Hydrogenation | 3-Hydroxy-4-substituted Maleimides | 3,4-disubstituted Succinimides | - | >99 | >99:1 | [2][3] |

| Ni-catalyzed Asymmetric Hydrogenation | α-Alkylidene Succinimides | 3-Alkyl Succinimides | up to 99 | up to 99 | - | [4] |

| Chiral Primary Amine-Salicylamide (Organocatalyst) | Aliphatic Ketones and N-Substituted Maleimides | Substituted Succinimides | up to 98 | up to 99 | up to 13:1 | [5] |

| Chiral Primary Amine-Guanidine (Organocatalyst) | Aldehydes and N-Substituted Maleimides | Substituted Succinimides | up to 98 | up to 96 | - |

Table 1: Asymmetric Synthesis of Chiral Succinimides

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Procedure for Rh/Bisphosphine-Thiourea-Catalyzed Asymmetric Hydrogenation of Maleimides[1][6]

To a dried Schlenk tube under an argon atmosphere is added the Rh catalyst precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral bisphosphine-thiourea ligand (1.1 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous and degassed solvent (e.g., dichloromethane) is then added, and the mixture is stirred at room temperature for 30 minutes. The maleimide substrate (1.0 equiv) is added, and the atmosphere is replaced with hydrogen (typically 50 atm). The reaction mixture is stirred at a specified temperature until completion (monitored by TLC or HPLC). After releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral succinimide.

General Procedure for Organocatalytic Michael Addition of Aldehydes to Maleimides[5]

To a vial containing the N-substituted maleimide (1.0 equiv) and the chiral primary amine catalyst (e.g., a chiral primary amine-salicylamide, 10 mol%) is added the aldehyde (2.0 equiv) and the solvent (e.g., toluene). The reaction mixture is stirred at room temperature for the specified time (typically 24-48 hours), with the progress monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired chiral succinimide.

Visualizing the Pathways: Diagrams of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows in the synthesis of chiral succinimides.

Caption: General workflow for the asymmetric hydrogenation of prochiral succinimide precursors.

Caption: Catalytic cycle for the organocatalytic Michael addition to maleimides.

Conclusion and Future Outlook

The field of chiral succinimide synthesis has witnessed remarkable progress, driven by the development of highly efficient and selective catalytic systems. Asymmetric hydrogenation and organocatalytic Michael additions have become indispensable tools for accessing these valuable chiral building blocks. The continued exploration of new catalysts, particularly those based on earth-abundant and environmentally benign metals, will undoubtedly lead to more sustainable and cost-effective synthetic routes. Furthermore, the application of these methodologies to the synthesis of novel succinimide-based drug candidates will continue to be a vibrant area of research, with the potential to address a wide range of unmet medical needs. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in this exciting and impactful field.

References

- 1. acs.figshare.com [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of (S)-(-)-2-Hydroxy-N-methylsuccinimide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-2-Hydroxy-N-methylsuccinimide, a key chiral intermediate in pharmaceutical synthesis. Given the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a summary of known qualitative solubility and detailed experimental protocols for researchers to generate their own quantitative data.

Introduction to this compound

This compound (CAS 104612-35-3) is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific hydroxyl group and succinimide ring make it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes (such as crystallization), and formulation development. Solubility data directly impacts process efficiency, yield, and the final purity of the drug substance.

Solubility Data of this compound

Currently, there is a notable absence of comprehensive quantitative solubility data for this compound in the public domain. The available information is primarily qualitative. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Not Specified | Data Not Available | Slightly Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Not Specified | Data Not Available | Slightly Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Not Specified | Data Not Available | Slightly Soluble[1] |

| Water | H₂O | Polar Protic | Not Specified | Data Not Available | No data available[2] |

| Acetone | C₃H₆O | Polar Aprotic | Not Specified | Data Not Available | |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Not Specified | Data Not Available | |

| Acetonitrile | C₂H₃N | Polar Aprotic | Not Specified | Data Not Available | |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Not Specified | Data Not Available | |

| Toluene | C₇H₈ | Nonpolar | Not Specified | Data Not Available | |

| Heptane | C₇H₁₆ | Nonpolar | Not Specified | Data Not Available |

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential. The following are detailed methodologies for key experiments to determine the solubility of this compound.

3.1. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility due to its reliability, especially for compounds with low to moderate solubility.[3]

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature, where the solid phase is in equilibrium with the dissolved phase.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[3]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle.[4] Then, carefully separate the saturated solution from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a set speed and temperature to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., PTFE) to remove any undissolved particles.[4] Care must be taken to avoid any temperature change during this step.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L.

-

3.2. Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions. It measures the concentration at which a compound precipitates from a solution.

Objective: To rapidly determine the concentration at which this compound precipitates from a solution upon addition of an anti-solvent or a change in conditions.

Materials and Equipment:

-

This compound (solid)

-

A solvent in which the compound is highly soluble (e.g., DMSO)

-

The aqueous buffer or organic solvent of interest (the "anti-solvent")

-

Multi-well plates (e.g., 96-well plates)

-

Automated liquid handling system (recommended for high throughput)

-

Plate reader with nephelometric or turbidimetric measurement capabilities.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the solvent of interest.

-

Precipitation Induction: The introduction of the compound from the stock solution into the solvent of interest (where it is less soluble) will cause precipitation in the wells where the concentration exceeds the kinetic solubility limit.

-

Turbidity Measurement: Use a nephelometer or a plate reader to measure the turbidity (light scattering) in each well.[5]

-

Data Analysis: The kinetic solubility is determined as the concentration in the highest concentration well that remains clear (below a certain turbidity threshold).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a pharmaceutical compound.

Caption: Equilibrium solubility determination workflow.

Conclusion

References

An In-depth Technical Guide to (S)-(-)-2-Hydroxy-N-methylsuccinimide: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for (S)-(-)-2-Hydroxy-N-methylsuccinimide, a key chiral auxiliary and a significant metabolite of N-methyl-2-pyrrolidone (NMP). The information presented herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow powder.[1][2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 104612-35-3 | [1] |

| Molecular Formula | C₅H₇NO₃ | [2] |

| Molecular Weight | 129.11 g/mol | [2] |

| Appearance | White to light yellow solid | [1][2] |

| Storage Temperature | Cool, dry, well-ventilated place | [2][3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and to implement appropriate safety measures.

Hazard Classification:

| Hazard | Category | GHS Hazard Statement | Reference(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [1] |

Precautionary Measures:

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements summarize the necessary safety protocols.[1]

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264: Wash skin thoroughly after handling. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319: Get medical help if you feel unwell. | |

| P332 + P317: If skin irritation occurs: Get medical help. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.

| PPE Type | Specifications | Reference(s) |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. | [4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are tested to meet standards such as ASTM D6978. | [5] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls do not maintain airborne concentrations below recommended exposure limits, or as a backup to engineering controls. | [5][6] |

| Hand Hygiene | Wash hands thoroughly with soap and water after handling. | [6] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid the formation of dust and aerosols.[6]

-

Do not ingest, inhale, or allow contact with skin and eyes.[3]

-

Use appropriate grounding and bonding procedures to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

-

Keep containers tightly closed when not in use.[3]

-

Store in a locked cabinet or other secure area.[1]

Biological Significance: The NMP Metabolic Pathway

This compound is a major metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[7][8] Understanding this metabolic pathway is crucial for toxicological studies and for monitoring occupational exposure to NMP. The biotransformation of NMP in humans proceeds through a series of oxidative steps.[9][10]

Caption: Metabolic pathway of N-methyl-2-pyrrolidone (NMP).

Experimental Protocols

Use as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

While the use of this compound as a chiral auxiliary in asymmetric Diels-Alder reactions is documented, specific, detailed protocols are proprietary or not widely published in open literature. The general principle involves the temporary incorporation of the chiral auxiliary into a dienophile to control the stereochemical outcome of the cycloaddition reaction. The auxiliary is subsequently cleaved and can often be recovered. Researchers should consult specialized synthetic organic chemistry literature and patents for detailed methodologies.[11][12][13][14]

Determination of this compound in Urine by GC-MS

This protocol outlines a general method for the quantitative analysis of this compound in human urine, adapted from established methodologies.[15]

Materials:

-

Urine sample

-

This compound standard

-

Internal standard (e.g., a deuterated analog)

-

C8 Solid-Phase Extraction (SPE) cartridges

-

Ethyl acetate

-

Methanol

-

Derivatizing agent (e.g., a silylating agent)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge to remove any particulate matter.

-

Spike the supernatant with the internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C8 SPE cartridge with methanol followed by water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent mixture (e.g., ethyl acetate-methanol).

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add the derivatizing agent to the residue.

-

Heat the mixture to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on an appropriate GC column.

-

Detect and quantify the analyte and internal standard using mass spectrometry, typically in selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of this compound in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of this compound in a biological matrix.

Caption: Analytical workflow for 2-HMSI determination.

Conclusion

This compound is a valuable chemical compound for both synthetic and analytical applications. Adherence to the safety, handling, and storage guidelines outlined in this document is paramount to ensure the well-being of laboratory personnel and the integrity of experimental results. Researchers are encouraged to consult the referenced Safety Data Sheets and relevant scientific literature for further detailed information.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. fishersci.com [fishersci.com]

- 4. americanchemistry.com [americanchemistry.com]

- 5. publications.ashp.org [publications.ashp.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 8. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. A practical new chiral controller for asymmetric Diels-Alder and alkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. Determination of N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Chiral Succinimide Derivatives for Pharmaceutical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The succinimide motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Chiral succinimide derivatives are of particular importance, as the stereochemistry of these molecules often dictates their pharmacological activity and safety profile.[1][2] Well-known drugs such as the anticonvulsants ethosuximide and methsuximide underscore the significance of this structural class in the treatment of central nervous system (CNS) disorders.[1] Beyond epilepsy, chiral succinimide derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[3][4][5] The precise control of stereochemistry during the synthesis of these compounds is therefore a critical aspect of drug discovery and development, enabling the exploration of structure-activity relationships and the identification of potent and selective drug candidates. This in-depth technical guide provides a comprehensive overview of modern stereoselective methods for the synthesis of chiral succinimide derivatives, with a focus on methodologies, quantitative data, experimental protocols, and reaction mechanisms relevant to pharmaceutical research.

Core Synthetic Strategies

The stereoselective synthesis of chiral succinimide derivatives has been a subject of intense research, leading to the development of several robust and efficient methodologies. The primary approaches involve the asymmetric functionalization of maleimides or their derivatives, leveraging powerful tools of modern synthetic organic chemistry. This guide will focus on three key strategies: organocatalyzed Michael additions, rhodium-catalyzed asymmetric hydrogenations, and peptide-catalyzed conjugate additions.

Organocatalyzed Michael Addition

Organocatalysis has emerged as a powerful strategy for the enantioselective construction of carbon-carbon bonds. In the context of succinimide synthesis, the Michael addition of nucleophiles to maleimides, catalyzed by small chiral organic molecules, provides a direct and atom-economical route to chiral 3-substituted and 3,4-disubstituted succinimides.

Data Presentation: Organocatalyzed Michael Addition of Aldehydes to Maleimides

| Catalyst | Aldehyde | Maleimide | Yield (%) | dr | ee (%) | Reference |

| Quinine-derived squaramide | α-Benzylidene succinimide | N-Boc imines | up to 98 | >20:1 | up to 99 | [6] |

| (S,S)-Diphenylethylene-diamine derivative | Isobutyraldehyde | N-Phenylmaleimide | 95 | - | 99 | [6] |

| Proline-based catalyst | Various aldehydes | N-Aryl maleimides | 85-98 | 1:1 to 4:1 | 85-97 | [6] |

| Cinchona alkaloid-derived primary amine | Isobutyraldehyde | N-Phenylmaleimide | 92 | - | 96 | [6] |

Experimental Protocol: Organocatalytic Michael Addition

General Procedure for the Asymmetric Michael Addition of Aldehydes to N-Substituted Maleimides using a Chiral Primary Amine Catalyst:

To a solution of the N-substituted maleimide (0.2 mmol) and the chiral primary amine catalyst (10-20 mol%) in an appropriate solvent (e.g., toluene, chloroform, or a mixture of solvents) is added the aldehyde (2-5 equivalents). The reaction mixture is stirred at room temperature for 24-72 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral succinimide derivative. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Reaction Mechanism: Organocatalytic Michael Addition

The catalytic cycle of an organocatalyzed Michael addition of an aldehyde to a maleimide using a bifunctional primary amine-thiourea catalyst is depicted below. The catalyst activates the aldehyde by forming a nucleophilic enamine intermediate, while simultaneously activating the maleimide electrophile through hydrogen bonding with the thiourea moiety. This dual activation strategy enables highly efficient and stereoselective C-C bond formation.

Caption: Catalytic cycle of an organocatalyzed Michael addition.

Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern stereoselective synthesis. Rhodium complexes bearing chiral phosphine ligands have proven to be exceptionally effective for the enantioselective reduction of prochiral olefins. The application of this methodology to substituted maleimides provides a highly efficient route to chiral succinimides, often with excellent enantioselectivities.

Data Presentation: Rh-Catalyzed Asymmetric Hydrogenation of Substituted Maleimides

| Catalyst System | Substrate | Yield (%) | dr | ee (%) | Reference |

| Rh/(S,S)-f-spiroPhos | 3-Aryl-4-methylmaleimides | >95 | >20:1 | >99 | [1] |

| [Rh(COD)₂]BF₄ / (R)-C3-TunePhos | N-Phenyl-3-methylmaleimide | 98 | - | 95 | [7] |

| Rh(I)-bisphosphine-thiourea | 3-Aryl maleimides | up to 99 | - | up to 99 | [7] |

| Tethered Rh catalyst | 3-Hydroxy-4-substituted-maleimides | 92-98 | 95:5 to >99:1 | up to >99 | [1] |

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

General Procedure for the Rh-Catalyzed Asymmetric Hydrogenation of a Substituted Maleimide:

In a glovebox, a pressure-resistant vial is charged with the substituted maleimide (0.2 mmol), the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%), and the chiral phosphine ligand (1.1 mol%). The vial is sealed, removed from the glovebox, and degassed solvent (e.g., methanol, dichloromethane) is added. The reaction mixture is then pressurized with hydrogen gas (1-50 atm) and stirred at room temperature for 12-24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the chiral succinimide. The enantiomeric excess is determined by chiral HPLC or GC.

Reaction Mechanism: Rh-Catalyzed Asymmetric Hydrogenation

The mechanism of Rh-catalyzed asymmetric hydrogenation of a maleimide derivative involves the coordination of the olefin to the chiral rhodium catalyst, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps to afford the saturated succinimide product and regenerate the active catalyst.

References

- 1. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acs.figshare.com [acs.figshare.com]

Chiral 3-Substituted Succinimides: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The succinimide scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a substituent at the 3-position, particularly with defined stereochemistry, has been shown to be a critical determinant of their pharmacological profile. This technical guide provides an in-depth exploration of the diverse biological activities of chiral 3-substituted succinimides, focusing on their anticonvulsant, antitumor, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticonvulsant Activity

Chiral 3-substituted succinimides have long been investigated for their potential in treating seizure disorders. The stereochemistry at the C-3 position significantly influences their efficacy and neurotoxicity. The primary mechanism of action for many succinimide-based anticonvulsants is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons, which are crucial for the generation of spike-and-wave discharges characteristic of absence seizures.

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of representative chiral 3-substituted succinimides, primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice. The ED50 value represents the dose effective in protecting 50% of the animals from seizures.

| Compound | R-Group at C-3 | Test Model | ED50 (mg/kg) | Reference |

| 14 | 3-CF3-phenylpiperazine | MES | 49.6 | [1] |

| scPTZ | 67.4 | [1] | ||

| 6 Hz (32 mA) | 31.3 | [1] | ||

| 6 Hz (44 mA) | 63.2 | [1] | ||

| 17 | 3-OCF3-phenylpiperazine | MES | Active | [1] |

| scPTZ | Active | [1] | ||

| 6 Hz (32 mA) | Active | [1] | ||

| (C1-R)-31 | (R)-enantiomer of 14 | MES | Potent | [1] |

| scPTZ | Potent | [1] | ||

| 6 Hz (32 mA) | Potent | [1] | ||

| (C1-R)-32 | (R)-enantiomer of 17 | MES | Potent | [1] |

| scPTZ | Improved Activity | [1] | ||

| 6 Hz (32 mA) | Potent | [1] |

Note: "Active" and "Potent" indicate significant anticonvulsant properties as described in the source, with specific ED50 values not always provided in the abstract.

Experimental Protocols: Anticonvulsant Screening

A standardized workflow is employed for the initial screening of potential anticonvulsant compounds.

References

Methodological & Application

Application Notes and Protocols: (S)-(-)-2-Hydroxy-N-methylsuccinimide as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Hydroxy-N-methylsuccinimide (CAS 104612-35-3) is a chiral building block recognized for its potential application as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While commercial suppliers note its use in enhancing diastereomeric excess in asymmetric Diels-Alder reactions, detailed peer-reviewed protocols and specific performance data are not widely published.

This document provides a generalized framework for the application of this compound as a chiral auxiliary in the context of the asymmetric Diels-Alder reaction. The experimental protocols and data tables presented are representative examples based on the well-established workflows of structurally related chiral auxiliaries, such as N-acyloxazolidinones, and should be considered a starting point for methods development.

Principle of Application: Asymmetric Diels-Alder Reaction

In a typical workflow, the chiral auxiliary, this compound, is first acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride, crotonoyl chloride) to form a chiral dienophile. The succinimide moiety, particularly the stereocenter at the C3 position, creates a sterically hindered environment. Upon coordination of a Lewis acid to the carbonyl groups, the auxiliary directs the approach of the diene to one face of the dienophile, leading to a diastereoselective cycloaddition. Subsequent cleavage of the auxiliary from the Diels-Alder adduct yields the enantiomerically enriched cyclic product.

Experimental Protocols

Note: The following protocols are illustrative and adapted from standard procedures for related chiral auxiliaries. Optimization of reagents, solvents, temperatures, and reaction times will be necessary.

Protocol 1: Synthesis of the Chiral Dienophile